molecular formula C₂₇H₃₁Cl₃N₆O₂ B560570 DMA trihydrochloride CAS No. 2095832-33-8

DMA trihydrochloride

Cat. No. B560570
CAS RN: 2095832-33-8
M. Wt: 577.93
InChI Key: NJYXXGULZHPSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMA trihydrochloride is a fluorescent agent with excitation and emission wavelengths of 340 nm and 478 nm, respectively . It is used for research purposes only and is not intended for human or veterinary use .


Synthesis Analysis

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .


Molecular Structure Analysis

The molecular weight of DMA trihydrochloride is 505.02 . Its molecular formula is C27H29ClN6O2 .


Physical And Chemical Properties Analysis

Dynamic Mechanical Analysis (DMA) is a technique that is widely used to characterize a material’s properties as a function of temperature, time, frequency, stress, atmosphere or a combination of these parameters . DMA applies an oscillatory force at a set frequency to the sample and reports changes in stiffness and damping .

Scientific Research Applications

Synthesis of Heterocycles

DMA trihydrochloride: is widely used in the synthesis of heterocycles, which are a fundamental class of compounds in medicinal chemistry. The compound’s ability to act as a source of different functional groups makes it a versatile reagent for constructing complex cyclic structures. For instance, it can be used to introduce amino groups (R-NMe2), formyl groups (R-CHO), and methylene groups (R-CH2) into heterocyclic frameworks .

Functionalization of Acyclic Systems

In addition to cyclic compounds, DMA trihydrochloride is also employed in the functionalization of acyclic systems. Its polar and aprotic nature allows it to be used as a reaction medium where it can facilitate various transformations. This includes the introduction of cyanation (R-CN), amidoalkylation (-R), and aminocarbonylation (R-CONMe2) groups into acyclic carbon chains .

Photovoltaic Performance Improvement

The compound plays a significant role in the field of renewable energy, particularly in improving the photovoltaic performance of perovskite solar cellsDMA trihydrochloride , through a dual-ion exchange and alloying method, can enhance the stability and charge transport ability of perovskite crystals, leading to more efficient and stable solar cells .

Ligand for Metallic Compounds

DMA trihydrochloride: can act as an effective ligand for the synthesis of metallic compounds. Its high boiling point and stability under reaction conditions make it suitable for forming complexes with various metals, which can have applications in catalysis and materials science .

Organic Synthesis

As a multipurpose reagent in synthetic organic chemistry, DMA trihydrochloride is used for a wide range of organic transformations. Its versatility is showcased in reactions such as carbonylation (R-CO), which is crucial for the formation of carboxylic acids, esters, and amides .

DNA Binding Studies

In the field of biochemistry, DMA trihydrochloride has been utilized in DNA binding studies. It can help in the development of DNA selective molecules, which have significant implications for understanding genetic interactions and designing targeted therapies .

Anti-pneumocystic Activity

Research has shown that DMA trihydrochloride can be used in the synthesis of compounds with anti-pneumocystic activity. This application is particularly important in the development of treatments for Pneumocystis pneumonia, a life-threatening infection in immunocompromised individuals .

Versatile Synthon

Finally, DMA trihydrochloride serves as a versatile synthon in chemical synthesis. It can be used to deliver single atoms such as carbon, oxygen, and hydrogen, or functional groups like methyl (-Me), which are building blocks for a myriad of chemical reactions .

Mechanism of Action

Target of Action

DMA trihydrochloride is a fluorescent compound . It has been evaluated for its cytotoxicity against human tumor cell lines, which include the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . Therefore, these cell lines can be considered as the primary targets of DMA trihydrochloride.

Mode of Action

It has been observed that the compound exhibits cytotoxicity against certain human tumor cell lines This suggests that DMA trihydrochloride may interact with these cells in a way that inhibits their growth or induces cell death

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetic properties of DMA trihydrochloride and their impact on its bioavailability.

Result of Action

The primary observed result of DMA trihydrochloride’s action is its cytotoxic effect on certain human tumor cell lines . This suggests that the compound may have potential applications in cancer therapy.

Safety and Hazards

DMA trihydrochloride can cause severe skin burns and eye damage . It is recommended to avoid breathing dust and to wash skin thoroughly after handling .

Future Directions

The newly synthesized bisbenzimidazole derivatives DMA (6c) is evaluated for their cytotoxicity against human tumor cell lines, which are cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7) and brain glioma cell line (U87) in comparison to Hoechst . This suggests potential future directions in cancer research .

Relevant Papers The relevant papers for DMA trihydrochloride include a study on the synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXXGULZHPSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.